molecular formula C10H9NO3 B058496 7-Nitro-2-tetralone CAS No. 122520-12-1

7-Nitro-2-tetralone

Cat. No. B058496
M. Wt: 191.18 g/mol
InChI Key: BIZFHQDZRNKNAU-UHFFFAOYSA-N
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Description

7-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of tetralone, which is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene .


Synthesis Analysis

The synthesis of tetralone derivatives involves various methods. One approach involves the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves a CuI·SMe2-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization .


Molecular Structure Analysis

The molecular structure of 7-Nitro-2-tetralone consists of a benzene ring fused with a cyclohexanone ring. The benzene ring carries a nitro group at the 7th position .


Chemical Reactions Analysis

Tetralone and its derivatives are crucial structural scaffolds of potential novel drugs targeted at multiple biological endpoints . They serve as precursors for natural products and compounds of medicinal importance .

Scientific Research Applications

  • Hydrogenation of Nitroderivatives : 7-Nitro-2-tetralone has been used in the hydrogenation process over Au/TiO2/UVM-7 composite catalysts. This process demonstrates high activity and selectivity for the hydrogenation of nitroderivatives, including 7-Nitro-2-tetralone, to 7-amino-a-tetralone (Trandafir et al., 2020).

  • Chemical Synthesis and Reactions : Studies have investigated the transition state imbalance in the deprotonation of substituted 2-tetralones, including 6-nitro-2-tetralone, by hydroxide ion (Nevy et al., 1997).

  • Intramolecular Acylation : 7-Nitro-2-tetralone has been used in the study of the intramolecular acylation of p-nitro-γ-phenylbutyric acid, exploring the deactivating effect of the nitro-group in such reactions (Datta, 1972).

  • Synthesis of Bioactive Compounds : The compound has been used as a starting material in the synthesis of various bioactive compounds, such as 2, 5-Diamino-6-hydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenol derivatives, which exhibit β-adrenoceptor agonistic activity (Miyake et al., 1977).

  • Development of Photoswitchable Materials : It has also been involved in the development of photoswitchable materials, particularly in the study of a nickel(II) nitro complex with a [2-methyl-8-aminoquinoline]-1-tetralone ligand (Kutniewska et al., 2020).

  • Pharmacological Applications : The compound has shown potential in pharmacological applications, particularly in the inhibition of enzymes such as catechol O-methyltransferase (COMT) and monoamine oxidase (MAO), which are targets for Parkinson's disease treatment (de Beer et al., 2021).

Safety And Hazards

While handling 7-Nitro-2-tetralone, it is advised to avoid dust formation, ingestion, and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The tetralone scaffold and its derivatives are not only important as pharmacological agents but also serve as precursors for natural products and compounds of medicinal importance . The introduction of a substituent on an aromatic as well as aliphatic system is nitration, which is the easiest way to modify these compounds . This suggests potential future directions in the synthesis of novel drugs targeted at multiple biological endpoints.

properties

IUPAC Name

7-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFHQDZRNKNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462255
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-2-tetralone

CAS RN

122520-12-1
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (1.3 g, 6.8 mmol) was combined with anhydrous zinc iodide powder (1.0 g, 3.1 mmol) in benzene and stirred at rt under nitrogen in a dark vessel for 15 h. The reaction mixture was filtered and the filtrate concentrated under vacuum. The crude residue was purified by silica gel flash column chromatography (10-50% EtOAc/hexanes) to yield 750 mg (58%) of the desired ketone as a yellow powder. 1H NMR (400 MHz, DMSO-d6) δ 8.09 (d, J=2.1 Hz, 1H), 8.06 (dd, J=8.2, 2.4 Hz, 1H), 7.55 (d, J=8.3 Hz, 1H), 3.75 (s, 2H), 3.15 (t, J=6.7 Hz, 2H), 2.50-2.43 (m, 4H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

At 0° C., 100 g of 2-tetralone are dissolved in 460 ml of pure sulphuric acid and 84.6 g of potassium nitrate in powder form are added in small portions. The mixture is then poured onto ice and extracted using dichloromethane. Following evaporation of the solvent, the residue is purified by chromatography on silica gel using as eluant a 90/10 cyclohexane/tetrahydrofuran mixture.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
84.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Yao, MA Gold, RM Pollack - Journal of the American Chemical …, 1999 - ACS Publications
… The first-order decay of the absorbance of the enols was monitored for greater than 10 half-lives at 265 nm (306 nm for 6-chloro-7-nitro-2-tetralone and 340 nm for 6-nitro-2-tetralone …
Number of citations: 16 pubs.acs.org
JB Nevy, DC Hawkinson, G Blotny, X Yao… - Journal of the …, 1997 - ACS Publications
… 6-Nitro-2-tetralone (1b) and 7-Nitro-2-tetralone (1e). Compounds 1b and 1e were prepared … 7-Nitro-2-tetralone (1e) eluted as a second major product and was recrystallized from ethyl …
Number of citations: 26 pubs.acs.org
X Yao - 2000 - search.proquest.com
To address how enzymes catalyze enolization, enolization of phenyl ring substituted 2-tetralones by hydroxide ion (HO−), acetate ion (AcO−) and 3-oxo-Δ 5-ketosteroid isomerase (KSI) …
Number of citations: 0 search.proquest.com
DC Hawkinson, JM Feiock, JB Nevy… - The Journal of Organic …, 1998 - ACS Publications
The enolization and hydrolysis of the lactone 7-nitroisochroman-3-one (7-nitro-1,4-dihydro-3H-2-benzopyran-3-one, 1) has been studied in aqueous sodium hydroxide. In solutions of …
Number of citations: 5 pubs.acs.org
G Blotny, RM Pollack - Synthetic communications, 1998 - Taylor & Francis
… Although 7-nitro-2-tetralone had been obtained by transposition ofthe carbonyl of 7-nitro-1 -tetralone to the 2-position” and by nitration of 2-tetralone with potassium nitrate and sulfuric …
Number of citations: 3 www.tandfonline.com
H ION, BYA ION - ENOLIZATION OF PHENYL RING-SUBSTITUTED 2 … - search.proquest.com
… The decay of the absorbance of the enol was monitored for greater than 10 half lives of a first-order decay at 265 nm (306 nm for 6-chloro-7-nitro-2-tetralone and 340 nm for 6-nitro-2-…
Number of citations: 0 search.proquest.com
S Biswas, S Zhang, F Fernandez, B Ghosh… - Journal of medicinal …, 2008 - ACS Publications
… Into a solution of 7-nitro-2-tetralone (0.29 g, 1.52 mmol) and acetic acid (0.3 mL) in 1,2-dichloroethane (40 mL) was added a solution of 2-(4-phenylpiperazin-1-yl)ethanamine 2a (0.37 …
Number of citations: 64 pubs.acs.org
KM Aitken, RA Aitken - thieme-connect.com
… The first compound eluted was 6-nitro-2-tetralone (11), which was recrystallized (EtOAc); yield: 260 mg (27%); mp 70–728C; TLC (hexane/EtOAc 2:1) Rf 0.37; 7-nitro-2tetralone (12) …
Number of citations: 0 www.thieme-connect.com
DB Makhey - 1997 - search.proquest.com
DNA topoisomerases are nuclear enzymes involved in essential cellular processes such as replication and transcription. Mechanistically, topoisomerases are divided into two major …
Number of citations: 2 search.proquest.com
X Yao, RM Pollack - Canadian journal of chemistry, 1999 - cdnsciencepub.com
… The major product from chromatography was 6-chloro-7-nitro-2tetralone, which was recrystallized from hexane – ethyl acetate (0.19 g, yield 14%), mp 130–132C. UV (1 N NaOH): 317 …
Number of citations: 9 cdnsciencepub.com

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